![molecular formula C23H17N3O5 B371211 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 469890-59-3](/img/structure/B371211.png)
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
“3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione”, can be analyzed using various techniques. For instance, the isoxazole ring adopts an envelope conformation with the N atom at the flap position .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” can be determined using various techniques. For instance, IR spectroscopy, NMR spectroscopy, and mass spectrometry can provide information about the functional groups present in the molecule, its molecular structure, and its molecular weight .Scientific Research Applications
Drug Discovery and Development
Isoxazole derivatives are commonly found in many commercially available drugs. The presence of the isoxazole moiety in a compound can greatly influence its pharmacokinetic and pharmacodynamic properties. The compound could be explored for its potential as a lead compound in drug discovery programs, especially due to its unique structural features which may interact with biological targets .
Anticancer Research
The structural complexity and the presence of the nitrophenyl group in this compound suggest that it may exhibit anticancer properties. Research could focus on testing its efficacy against various cancer cell lines and understanding its mechanism of action at the molecular level .
Anti-inflammatory and Analgesic Applications
Isoxazole derivatives have been reported to possess anti-inflammatory and analgesic activities. The compound could be synthesized and evaluated for its potential to reduce inflammation and pain in preclinical models, which could lead to the development of new anti-inflammatory drugs .
Antimicrobial Activity
Given the broad spectrum of biological activities of isoxazoles, this compound could be investigated for its antimicrobial properties. It could be particularly useful in the fight against drug-resistant bacteria and could contribute to the development of new antibiotics .
Synthesis of Heterocyclic Scaffolds
The compound could serve as a precursor for the synthesis of a variety of functionalized heterocyclic scaffolds. These scaffolds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .
Nanocatalysis and Sensing Applications
The nitrophenyl group in the compound could be utilized in nanocatalysis and sensing applications. Research could explore the use of this compound in the development of sensors for detecting specific molecules or ions, or as a catalyst in chemical reactions .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” would depend on various factors, including its specific structure, the dose used, and the route of administration. It’s important to note that while isoxazole derivatives have been found to have low toxicity and good bioactivity at low doses , specific safety data for this compound is not available in the sources retrieved.
Future Directions
The future directions in the field of isoxazole derivatives research include the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .
properties
IUPAC Name |
3-(3-nitrophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-22-19-20(15-8-7-13-18(14-15)26(29)30)25(17-11-5-2-6-12-17)31-21(19)23(28)24(22)16-9-3-1-4-10-16/h1-14,19-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXAJQBICUBOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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